molecular formula C16H12N2O2 B14646661 Methanone, (2-methoxyphenyl)-4-quinazolinyl- CAS No. 55326-11-9

Methanone, (2-methoxyphenyl)-4-quinazolinyl-

Cat. No.: B14646661
CAS No.: 55326-11-9
M. Wt: 264.28 g/mol
InChI Key: YYZOKJWKKKKDNG-UHFFFAOYSA-N
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Description

Methanone, (2-methoxyphenyl)-4-quinazolinyl- is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a methanone group attached to a 2-methoxyphenyl ring and a quinazolinyl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-methoxyphenyl)-4-quinazolinyl- typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Methanone Group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods: Industrial production of Methanone, (2-methoxyphenyl)-4-quinazolinyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: Methanone, (2-methoxyphenyl)-4-quinazolinyl- can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the methanone group to a methanol group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Methanol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2-methoxyphenyl)-4-quinazolinyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

    (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: A positional isomer with similar structural features but different biological activities.

    (2-Methoxyphenyl)phenylmethanone: Another methoxyphenyl derivative with distinct chemical properties and applications.

Uniqueness: Methanone, (2-methoxyphenyl)-4-quinazolinyl- is unique due to its specific combination of a methanone group, a 2-methoxyphenyl ring, and a quinazolinyl moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

55326-11-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(2-methoxyphenyl)-quinazolin-4-ylmethanone

InChI

InChI=1S/C16H12N2O2/c1-20-14-9-5-3-7-12(14)16(19)15-11-6-2-4-8-13(11)17-10-18-15/h2-10H,1H3

InChI Key

YYZOKJWKKKKDNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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